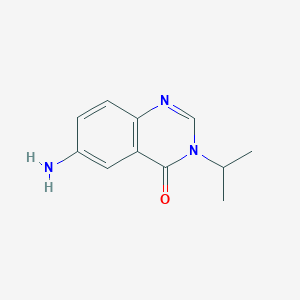

6-amino-3-isopropylquinazolin-4(3H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-amino-3-propan-2-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7(2)14-6-13-10-4-3-8(12)5-9(10)11(14)15/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLMREXNJDPURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cyclization from Benzoxazinone Precursors:an Alternative and Widely Used Method Begins with a Substituted 2 Aminobenzoic Acid, Which is First Converted into a 2 Substituted 4h 3,1 Benzoxazin 4 One. for Instance, 5 Amino 2 Aminobenzoic Acid Could Be Acylated and Cyclized. This Benzoxazinone Intermediate is then Reacted with a Primary Amine, Such As Isopropylamine. the Amine Attacks the Carbonyl Carbon of the Benzoxazinone, Leading to Ring Opening Followed by Recyclization to Form the Desired N 3 Substituted Quinazolinone. This Approach is Highly Modular, As a Wide Variety of Primary Amines Can Be Used to Generate a Library of N 3 Diversified Analogues.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental impact of quinazolinone synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones and hydrazine (B178648) monohydrate can be efficiently performed under microwave conditions, significantly reducing reaction times from hours to minutes. mdpi.com

C-H Activation: Direct C-H bond activation and functionalization represent a highly atom-economical approach to modifying the quinazolinone core. For example, rhodium-catalyzed C-H activation can be used to directly couple anilines to the C-5 position of the quinazoline ring, leading to the formation of fused polycyclic structures. chim.it This avoids the need for pre-functionalized starting materials, such as halogenated quinazolinones.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is of growing importance. This includes the use of greener solvents, catalyst-free conditions where possible, and reactions that proceed in a one-pot or tandem fashion to reduce waste and improve efficiency.

Optimization of Reaction Parameters and Catalysis

Transition-metal catalysis has proven particularly effective. For instance, palladium(II)-catalyzed methods have been developed for the one-pot synthesis of quinazolinones from substrates like 2-aminobenzamide (B116534) and 2-aminobenzonitrile. researchgate.net Ruthenium-based catalysts have been employed for the deaminative coupling of 2-aminobenzamides with amines, providing an efficient route to quinazolinone products without the need for reactive reagents. acs.org Other metals, such as copper, iron, and manganese, have also been successfully used to catalyze the formation of the quinazoline ring through various coupling and cyclization strategies. mdpi.com

In addition to metal-based systems, organocatalysis has emerged as a powerful, green alternative. frontiersin.org Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO), triethanolamine (B1662121) (TEOA), and simple acetic acid have been utilized in multi-component reactions to construct the quinazolinone core. frontiersin.org These methods are often praised for their operational simplicity and reduced environmental impact. For example, a one-pot synthesis of quinazolinone sulfonamides has been achieved using an organocatalytic approach in solvent-free conditions. frontiersin.org The choice of solvent can also be critical, with some procedures favoring aqueous media to enhance the eco-friendliness of the synthesis. frontiersin.org Researchers have also developed novel, recoverable heterogeneous nanocatalysts, such as ellagic acid functionalized SBA-15, which demonstrate high catalytic activity, thermal stability, and can be reused for several consecutive runs without significant loss of performance. nih.gov

Table 1: Overview of Catalytic Systems in Quinazolinone Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Transition Metal | Palladium(II) | One-Pot Coupling/Cyclization | Mild conditions, good substrate applicability. researchgate.net |

| Ruthenium-hydride with catechol ligand | Deaminative Coupling | High activity and selectivity, avoids toxic byproducts. acs.org | |

| Copper(I) iodide (CuI) | Tandem Reaction | Good yields for functionalized quinazolines. mdpi.com | |

| Manganese(I) | Acceptorless Dehydrogenative Coupling | Efficient for 2-substituted quinazolines. mdpi.com | |

| Organocatalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Oxidative Cyclization | Metal-free procedure. frontiersin.org |

| Triethanolamine (TEOA) | Domino Multi-component Reaction | Eco-friendly (aqueous medium). frontiersin.org | |

| Heterogeneous | Ellagic acid functionalized SBA-15 | One-Pot Three-Component Reaction | Inexpensive, high surface area, recoverable, high yields. nih.gov |

Regioselective Synthesis and Stereochemical Considerations

Regioselectivity is a critical aspect of quinazolinone synthesis, particularly when multiple reactive sites are present on the precursors, leading to the potential for isomeric products. The synthesis of N-substituted 2-aminoquinazolin-4-ones serves as a clear example of this challenge. The reaction between methyl anthranilates and N-arylcyanamides can yield either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones depending on the reaction conditions. rsc.org

Careful selection of the catalyst and reagents can control the reaction's outcome. For instance, using p-toluenesulfonic acid (p-TsOH) in refluxing tert-butanol (B103910) predominantly yields the 3-aryl-substituted isomer. In contrast, employing chlorotrimethylsilane (B32843) (TMSCl) at a lower temperature, followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide, exclusively produces the 2-(N-arylamino) regioisomer. rsc.org This highlights how mechanistic pathways can be manipulated to achieve the desired regioselectivity.

Similarly, in the case of 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions show high regioselectivity. Theoretical studies using DFT calculations have shown that the carbon atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the 2-position. nih.govnih.gov This inherent electronic property is exploited in the synthesis of a vast number of 4-aminoquinazoline derivatives, where primary or secondary amines preferentially displace the chlorine atom at the C4 position. nih.gov

Stereochemical considerations are generally not pertinent to the synthesis of 6-amino-3-isopropylquinazolin-4(3H)-one itself, as the molecule is achiral. However, if chiral centers were present in the starting materials or introduced during the synthesis of more complex analogues, controlling the stereochemistry would become a crucial objective, requiring the use of chiral catalysts, auxiliaries, or stereoselective reaction pathways.

Structural Confirmation of Synthesized Compounds

Following synthesis, the unambiguous structural confirmation of this compound and its analogues is essential. This is achieved through a combination of modern spectroscopic techniques.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure. For a compound like this compound, the ¹H NMR spectrum would exhibit characteristic signals. The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton. The aromatic protons on the quinazolinone core would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants providing information about their relative positions. mdpi.com The protons of the amino group at the 6-position would typically appear as a broad singlet. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to confirm the assignments of proton and carbon signals and to establish connectivity within the molecule. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition. The mass spectrum of a quinazolinone derivative will show a molecular ion peak (M⁺), which confirms the mass of the compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) group of the quinazolinone ring would be prominent. researchgate.net The N-H stretching vibrations of the amino group would also be visible, typically as one or two bands in the region of 3300-3500 cm⁻¹.

By combining the data from these spectroscopic methods, the precise structure of the synthesized this compound and its analogues can be unequivocally confirmed.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Isopropyl Protons | Doublet (6H, 2 x CH₃) and Septet (1H, CH) |

| Aromatic Protons | Signals in the aromatic region (approx. δ 7.0-8.5 ppm) with coupling patterns indicative of substitution. mdpi.com | |

| Amino Protons | A broad singlet corresponding to the NH₂ group. mdpi.com | |

| N=CH Proton | A singlet for the proton at position 2 of the quinazolinone ring. | |

| ¹³C NMR | Carbonyl Carbon | Signal in the downfield region (approx. δ 160-170 ppm). researchgate.net |

| Isopropyl Carbons | Signals for the methyl and methine carbons. | |

| Aromatic Carbons | Multiple signals in the aromatic region. | |

| IR | Carbonyl Stretch (C=O) | Strong absorption band around 1650-1700 cm⁻¹. |

| N-H Stretch | Absorption band(s) around 3300-3500 cm⁻¹. | |

| MS | Molecular Ion Peak | Peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃O). researchgate.net |

Biological Activities and Pharmacological Potentials

Broad Spectrum of Pharmacological Activities Associated with Quinazolinone Derivatives

The quinazolinone nucleus is a privileged scaffold, known to exhibit a diverse array of pharmacological properties. nih.gov These derivatives have demonstrated potential as anticancer, anti-inflammatory, anticonvulsant, antibacterial, antifungal, and antiviral agents. tandfonline.comnih.govresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of various substituents on the quinazolinone ring system. eco-vector.com This structural versatility has made them a focal point for the design and development of novel therapeutic agents. scilit.com

Key pharmacological activities of quinazolinone derivatives include:

Anticancer: Many quinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines. researchgate.netnih.govvnu.edu.vnresearchgate.net They can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and histone deacetylases. tandfonline.comscilit.comnih.gov

Antimicrobial: Quinazolinone derivatives have been reported to possess potent antibacterial and antifungal properties against a range of pathogenic microorganisms. nih.govasianpubs.orgresearchgate.netsapub.org

Anti-inflammatory: Certain derivatives have exhibited anti-inflammatory effects, suggesting their potential in treating inflammatory disorders. sapub.org

Anticonvulsant: Some quinazolinone compounds have been investigated for their potential to manage seizures. tandfonline.com

Anticancer Research Applications

The quest for more effective and less toxic cancer therapies has driven significant research into quinazolinone derivatives. Their ability to target key cellular pathways involved in cancer progression makes them promising candidates for anticancer drug development.

Numerous studies have evaluated the in vitro cytotoxic effects of novel quinazolinone derivatives against a panel of human cancer cell lines. researchgate.netnih.govvnu.edu.vn These studies are crucial for identifying compounds with potent antiproliferative activity and for understanding their spectrum of action. For instance, some derivatives have shown significant activity against lung cancer (SKLU-1), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines. researchgate.netvnu.edu.vn The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are determined to quantify their cytotoxic potential. researchgate.netvnu.edu.vn

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quinazolinone derivative 13e | SKLU-1 | 9.48 | researchgate.net |

| Quinazolinone derivative 13e | MCF-7 | 20.39 | researchgate.net |

| Quinazolinone derivative 13e | HepG-2 | 18.04 | researchgate.net |

| Quinazolinone derivative 8h | SKLU-1 | 23.09 | vnu.edu.vn |

| Quinazolinone derivative 8h | MCF-7 | 27.75 | vnu.edu.vn |

| Quinazolinone derivative 8h | HepG-2 | 30.19 | vnu.edu.vn |

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Quinazolinone derivatives have emerged as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A. tandfonline.comnih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, has been a successful template for the development of tyrosine kinase inhibitors (TKIs). nih.gov Marketed anticancer drugs like gefitinib (B1684475), erlotinib, and lapatinib (B449) are based on this quinazoline (B50416) core. mdpi.com

Researchers are actively designing and synthesizing novel quinazolinone derivatives with improved selectivity and potency against specific kinase targets. tandfonline.comnih.gov For example, some derivatives have shown dual inhibitory activity against both EGFR and HER2, which can be beneficial in overcoming drug resistance. nih.gov Others have been developed as inhibitors of Aurora Kinase A, a key regulator of the cell cycle, which is often overexpressed in cancer cells. nih.gov

| Quinazolinone Derivative | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline derivatives | EGFR, HER2 | Led to the development of marketed drugs like gefitinib and lapatinib. | nih.gov |

| Vandetanib | EGFR, VEGFR-2 | Inhibits the kinase activities of both receptors. | nih.gov |

| BIQO-19 | Aurora Kinase A | Exhibited antiproliferative activity in non-small cell lung cancer cells. | nih.gov |

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression and are considered promising targets for cancer therapy. scilit.comnih.gov Quinazolinone-based compounds have been investigated as HDAC inhibitors, with a particular focus on the selective inhibition of HDAC6. scilit.commdpi.com HDAC6 is unique among HDACs due to its cytoplasmic localization and its role in regulating protein acetylation, including that of α-tubulin, a key component of the cytoskeleton. mdpi.com

The design of quinazolinone-based HDAC inhibitors often involves incorporating a zinc-binding group, such as a hydroxamic acid, to interact with the active site of the enzyme. mdpi.com Several studies have reported the synthesis and evaluation of novel quinazolinone derivatives as potent and selective HDAC6 inhibitors, demonstrating their potential to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com

| Quinazolinone Derivative | Target HDAC | IC50 | Key Findings | Reference |

|---|---|---|---|---|

| Compound 5b | HDAC6 | 150 nM | Showed potent and selective inhibition of HDAC6. | mdpi.com |

| Compound 8h | Multiple HDACs | Nano-molar range | More potent than the approved HDAC inhibitor SAHA (vorinostat). | nih.gov |

Antimicrobial Research Applications

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Quinazolinone derivatives have shown promise in this area, with studies demonstrating their activity against a variety of pathogenic bacteria. nih.govasianpubs.orgresearchgate.netsapub.org

The antibacterial activity of quinazolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, including clinically important strains like Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and methicillin-resistant Staphylococcus aureus (MRSA). nih.govasianpubs.orgresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov

Some quinazolinone derivatives have exhibited potent activity against S. aureus, including MRSA strains, which are notoriously difficult to treat. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. eco-vector.com

| Quinazolinone Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Compound 27 | S. aureus (including MRSA) | MIC values of ≤0.5 µg/mL | nih.gov |

| Various derivatives | E. coli | Showed significant antibacterial activity. | asianpubs.org |

| Various derivatives | S. aureus | Showed low to significant antibacterial activity. | asianpubs.org |

| 6-nitro-3(H)-quinazolin-4-one | B. subtilis, S. aureus, E. coli | Exhibited remarkable antibacterial activity. | researchgate.net |

Evaluation of Antifungal Activity (e.g., C. albicans)

Quinazolinone derivatives have demonstrated notable antifungal activity against a variety of fungal pathogens, including Candida albicans, a common cause of opportunistic infections in humans.

One study synthesized a series of novel 4-(substituted aniline)quinazoline derivatives and evaluated their antifungal properties. Among the tested compounds, a derivative with 4-bromo and 3-nitro substitutions on the 4-aniloquinazoline ring exhibited strong antifungal activity against Fusarium moniliforme, showing 90% inhibition, which was comparable to the standard drug Griseofulvin. While this study did not report specific activity against C. albicans, it highlights the potential of the quinazolinone core in developing potent antifungal agents.

In another study, new azaisatin derivatives containing a 4(3H)-quinazolinone moiety were synthesized and screened for their antimicrobial activity. One of the compounds, IVd, was found to be relatively active against four tested fungi, including Candida albicans. Another compound, IVc, showed moderate activity against C. albicans researchgate.net.

Furthermore, the synthesis of 1,2,4-Triazolo[1,5-a]quinazolinone has been shown to produce a compound with good inhibitory action against Aspergillus niger and moderate activity against Candida albicans jneonatalsurg.com. These findings underscore the versatility of the quinazolinone scaffold in generating compounds with significant antifungal potential.

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 4-(substituted aniline)quinazoline derivative | Fusarium moniliforme | 90% inhibition, equipotent with Griseofulvin. | |

| Azaisatin-quinazolinone derivative (IVd) | Candida albicans | Relatively active. | researchgate.net |

| Azaisatin-quinazolinone derivative (IVc) | Candida albicans | Moderately active. | researchgate.net |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Aspergillus niger | Good inhibitor, comparable to fluconazole. | jneonatalsurg.com |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Candida albicans | Moderate activity. | jneonatalsurg.com |

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Penicillin-Binding Protein 2a)

The antibacterial effects of quinazolinone derivatives are often attributed to their ability to inhibit essential microbial enzymes involved in DNA replication and cell wall synthesis.

DNA Gyrase Inhibition:

DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and a well-established target for antibacterial drugs. Recent research has identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the DNA gyrase B subunit (GyrB) nih.govnih.gov. Through a computer-aided discovery process, a lead compound, f1, was identified as a potent inhibitor of S. aureus GyrB with an IC50 of 1.21 µM nih.govnih.gov. Structural modifications of this initial hit led to the development of even more potent inhibitors, f4 and f14, with IC50 values of 0.31 µM and 0.28 µM, respectively nih.govnih.gov. These compounds demonstrated significant antibacterial activity against methicillin-resistant S. aureus (MRSA) nih.govnih.gov. The study suggests that the 4-oxoquinazolin moiety plays a crucial role in the inhibitory activity nih.gov.

Further studies have explored the synthesis of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds as potential DNA gyrase inhibitors. Several of these compounds exhibited potent inhibition of E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 μM japsonline.commdpi.com.

Inhibition of Penicillin-Binding Protein 2a (PBP2a):

Methicillin-resistance in Staphylococcus aureus (MRSA) is primarily due to the acquisition of the mecA gene, which encodes for penicillin-binding protein 2a (PBP2a). PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective. A novel class of quinazolinone-based antibacterials has been discovered to act as allosteric inhibitors of PBP2a nih.govresearchgate.netnih.gov. These compounds bind to a site on PBP2a distant from the active site, inducing a conformational change that opens up the active site nih.govresearchgate.net. This allows β-lactam antibiotics, such as piperacillin, to access and inhibit the enzyme, thereby restoring their efficacy against MRSA nih.govresearchgate.netnih.govresearchgate.net. This synergistic mechanism has been demonstrated in vitro and in a mouse model of MRSA infection nih.govresearchgate.netnih.govresearchgate.net. Specifically, the combination of a lead quinazolinone, piperacillin, and the β-lactamase inhibitor tazobactam (B1681243) showed bactericidal synergy against MRSA nih.govresearchgate.netnih.gov.

Table 2: Inhibition of Microbial Enzymes by Quinazolinone Derivatives

| Enzyme Target | Quinazolinone Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| DNA Gyrase B (GyrB) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Potent inhibition of S. aureus GyrB (IC50 = 0.28 - 1.21 µM). | nih.govnih.gov |

| DNA Gyrase | Quinazolin-4(3H)-one with hydrazone/pyrazole | Potent inhibition of E. coli DNA gyrase (IC50 = 3.19 - 4.17 μM). | japsonline.commdpi.com |

| Penicillin-Binding Protein 2a (PBP2a) | 4(3H)-quinazolinones | Act as allosteric inhibitors, restoring β-lactam efficacy against MRSA. | nih.govresearchgate.netnih.govnih.govresearchgate.net |

Antiviral Research Applications

The antiviral potential of the quinazolinone scaffold has been explored against various viruses, including Human Immunodeficiency Virus-1 (HIV-1) and Herpes Simplex Virus-1 (HSV-1).

Anti-HIV-1 Activity and Specific Target Modulation (e.g., TAR RNA)

Several studies have investigated the anti-HIV-1 activity of quinazolinone derivatives. One study synthesized a series of novel quinazolinone derivatives and evaluated their ability to inhibit HIV replication in cell culture. One of the most active compounds demonstrated an inhibition rate of 38% with no significant cytotoxicity at a concentration of 100 μM sbmu.ac.ir. Docking studies suggested that these compounds could bind to the active site of the HIV integrase enzyme sbmu.ac.ir.

Another investigation focused on the synthesis and anti-HIV-1 activity of different quinazoline-4(3H)-one derivatives. Several of the synthesized compounds were found to possess a wide range of anti-HIV-1 activity researchgate.net.

While the quinazolinone scaffold has shown promise as an anti-HIV agent, the specific targeting of the Tat-TAR RNA interaction by this class of compounds is not well-documented in the provided search results. The interaction between the HIV-1 Tat protein and the Trans-Activation Response (TAR) RNA element is a critical step in viral gene expression and represents an attractive target for antiviral therapy ju.edu.samdpi.comresearchgate.net. Research in this area has identified other chemical scaffolds, such as benzoxazoles and isoquinolines, as inhibitors of the Tat-TAR interaction nih.govju.edu.samdpi.comresearchgate.net.

Activity against Other Viral Strains (e.g., HSV-1)

The antiviral activity of quinazolinone derivatives extends to other viral pathogens, notably Herpes Simplex Virus-1 (HSV-1). A study on 2,3-disubstituted quinazolinones, prepared through a one-pot, three-component condensation reaction, revealed their antiviral activity against HSV-1 nih.gov. The most potent derivatives identified in this study demonstrated greater efficacy than the standard antiviral drug acyclovir (B1169) in treating acute HSV-1 infections in neurons, with minimal toxicity to the host cells nih.gov.

Another research effort designed and synthesized quinazolinone-based molecules as broad-spectrum antiviral agents. These compounds were evaluated against several viruses, including HSV-1. Many of the newly developed candidates showed promising antiviral activity against HSV-1, with some compounds exhibiting IC50 values comparable to acyclovir and, in some cases, a better selectivity index nih.gov.

Other Areas of Biological Research (as context for the broader quinazolinone class)

Beyond their antimicrobial and antiviral properties, quinazolinone derivatives have been extensively investigated for other pharmacological activities, most notably as anti-inflammatory and analgesic agents.

Anti-inflammatory and Analgesic Properties

The quinazolinone nucleus is a core structure in many compounds exhibiting potent anti-inflammatory and analgesic effects. Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on the quinazolinone scaffold, used in the treatment of rheumatoid arthritis and osteoarthritis mdpi.com.

Numerous studies have focused on synthesizing and evaluating novel quinazolinone derivatives for these properties. One study synthesized a new series of 2,3-disubstituted 4(3H)-quinazolinones and found that several compounds exhibited potent anti-inflammatory and analgesic properties, with some showing efficacy comparable to or better than the standard drug diclofenac (B195802) sodium nih.gov. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway nih.govnih.gov. Several synthesized compounds showed strong and selective COX-2 inhibitory activity, similar to the selective COX-2 inhibitor celecoxib (B62257) nih.govnih.gov.

Another study designed and synthesized novel quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide, which also demonstrated selective COX-2 inhibition and significant in vivo anti-inflammatory and analgesic activities nih.gov. Some of these compounds completely abolished the pain response in animal models nih.gov. Furthermore, a separate investigation of a novel quinazoline derivative confirmed its dose-dependent inhibition of paw edema and granuloma formation in rat models of inflammation, as well as significant peripheral and central analgesic activity in mice jneonatalsurg.com. These findings highlight the therapeutic potential of the quinazolinone scaffold in the development of new anti-inflammatory and analgesic drugs japsonline.com.

Table 3: Anti-inflammatory and Analgesic Activity of Quinazolinone Derivatives

| Derivative Class | Activity | Mechanism/Target | Reference(s) |

|---|---|---|---|

| Proquazone | Anti-inflammatory | NSAID | mdpi.com |

| 2,3-disubstituted 4(3H)-quinazolinones | Anti-inflammatory, Analgesic | Potent activity, some comparable to diclofenac. | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 Inhibition | Strong and selective COX-2 inhibition, similar to celecoxib. | nih.gov |

| Quinazolinones conjugated with ibuprofen/indole acetamide | Anti-inflammatory, Analgesic | Selective COX-2 inhibition, some completely abolished pain response. | nih.gov |

| Novel quinazoline derivative | Anti-inflammatory, Analgesic | Dose-dependent inhibition of edema and granuloma; peripheral and central analgesia. | jneonatalsurg.com |

Antimalarial Activity

There are no available scientific studies or published data evaluating the antimalarial activity of 6-amino-3-isopropylquinazolin-4(3H)-one. While the broader class of quinazolinone derivatives has been a subject of interest in the development of new antimalarial agents, research has not specifically reported on this particular compound.

Anticonvulsant Activity

An extensive search of scientific databases and literature did not yield any studies concerning the anticonvulsant properties of this compound. The anticonvulsant potential of the quinazolinone scaffold has been explored in various derivatives, but no specific data or research findings have been published for this compound.

Mechanisms of Biological Action

Effects on Cell Cycle Progression and Apoptosis Induction (in cancer models)

This gap in the scientific literature suggests that 6-amino-3-isopropylquinazolin-4(3H)-one may be an understudied compound, and its potential biological activities remain to be elucidated. Future research would be necessary to explore the pharmacology of this specific quinazolinone derivative and to determine if it possesses any of the therapeutic properties observed in other members of its chemical class.

Structure Activity Relationship Sar Studies

Impact of the Amino Group at C-6 on Efficacy and Selectivity

The C-6 position of the quinazolinone ring is a significant site for modification, and the introduction of an amino group has profound effects on the molecule's biological activity. nih.gov The amino group is a strong electron-donating group, which can influence the electronic properties of the entire ring system. This electronic modulation can affect how the molecule interacts with its biological targets. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the insertion of electron-donating groups at the C-6 and C-7 positions has been shown to increase the activity of the compounds. mdpi.com

Furthermore, the amino group at C-6 provides a crucial hydrogen-bonding site. Molecular docking studies of some 6-substituted quinazoline (B50416) derivatives have revealed novel hydrogen-bond interactions between the side chain at position 6 and key amino acid residues, such as Leu718 in the EGFR kinase domain. mdpi.com The ability to form such specific interactions can significantly enhance binding affinity and selectivity for the target protein.

The nature of the substituent at C-6 can lead to varied biological outcomes. While electron-donating groups like the amino moiety can enhance certain activities, other substitutions like halogens have been found to improve antimicrobial properties. nih.gov This highlights the importance of the C-6 position in fine-tuning the therapeutic application of the quinazolinone scaffold. A series of 4-anilino-quinazoline derivatives bearing different moieties at the C-6 position demonstrated that this position is pivotal for antiproliferative activity. mdpi.com

| Quinazoline Scaffold | Substituent at C-6 | Observed Effect | Reference |

|---|---|---|---|

| 4-Anilino-quinazoline | Substituted Furan-2-yl | Enhanced antiproliferative activity against A549 and H1975 cancer cells. | mdpi.com |

| 4-Anilino-quinazoline | Benzamide | Reversible inhibition of EGFR activity. | mdpi.com |

| Quinazolin-4(3H)-one | Iodine | Significantly improved antibacterial activity. | nih.gov |

| 4-Amino-quinazoline | N-Boc Glycine Side Chain | Hydrogen bond interaction with Leu718 of EGFR. | mdpi.com |

Role of the Isopropyl Substituent at N-3 in Modulating Activity and Lipophilicity

The N-3 position of the quinazolin-4(3H)-one core is another critical site for substitution, directly influencing the compound's pharmacological properties. nih.govnih.gov The substituent at this position can affect the molecule's steric profile, lipophilicity, and ability to form intermolecular interactions. The presence of an isopropyl group at the N-3 position introduces a small, non-polar, and lipophilic moiety.

The increased lipophilicity conferred by the isopropyl group can enhance the molecule's ability to cross cellular membranes, which may improve its bioavailability and access to intracellular targets. This is a key consideration in drug design, as many quinazolinones target central nervous system diseases and must penetrate the blood-brain barrier. nih.gov

SAR studies have revealed that a wide variety of substituents at the N-3 position are tolerated and can confer potent biological activity. researchgate.net Often, substituted aromatic rings or five-membered heterocycles at this position are associated with significant activity. nih.govresearchgate.net The relatively small and simple isopropyl group in 6-amino-3-isopropylquinazolin-4(3H)-one offers a different steric and electronic profile compared to these larger aromatic systems. Its bulk, while modest, can still influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target. For certain activities, such as anticonvulsant effects, having a 2-amino phenyl group at position 3 was found to increase activity, illustrating the diverse roles of N-3 substituents. nih.gov

| Substituent Type at N-3 | General Impact on Properties | Associated Biological Activity | Reference |

|---|---|---|---|

| Alkyl (e.g., Isopropyl) | Increases lipophilicity; moderate steric bulk. | Modulates cell permeability and target binding. | nih.gov |

| Substituted Aromatic Ring | Adds significant bulk; potential for π-π stacking. | Essential for certain antimicrobial and anticancer activities. | nih.gov |

| 5-Membered Heterocycle | Introduces H-bond donors/acceptors; varies electronics. | Associated with potent anticonvulsant and other CNS activities. | nih.govresearchgate.net |

| 2-Amino Phenyl | Increases polarity and H-bonding potential. | Increased anticonvulsant activity. | nih.gov |

Influence of Substituents at Other Positions (e.g., C-2, C-7) on Biological Potency

While the C-6 and N-3 positions are crucial, modifications at other sites, particularly C-2 and C-7, also play a significant role in modulating the biological potency of quinazolinone derivatives. nih.gov

C-2 Position: The C-2 position is frequently substituted to enhance activity. SAR studies have indicated that small groups like methyl or thiol at this position are often essential for antimicrobial activities. nih.gov In the context of antiproliferative agents, incorporating substituted phenyl or naphthyl rings at position 2 has been a successful strategy. nih.gov The nature of the C-2 substituent can drastically alter the therapeutic target. For example, some 2-aryl-substituted quinazolines show potent inhibition of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.govmdpi.com

C-7 Position: The C-7 position is another key site for modulation. While not always essential for activity, substitution at this position can fine-tune the compound's properties. nih.gov For example, the presence of a chlorine atom at C-7 has been shown to favor anticonvulsant activity. nih.gov In studies on anti-inflammatory agents, halogen substituents on the quinazolinone's benzene (B151609) ring (which includes C-7) were found to significantly inhibit the expression of the COX-2 gene. nih.gov

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Methyl, Thiol | Considered essential for some antimicrobial activities. | nih.gov |

| C-2 | Aryl / Heteroaryl | Confers antiproliferative/anticancer activity. | nih.gov |

| C-7 | Chlorine | Favors anticonvulsant activity. | nih.gov |

| C-7 | Halogens (Cl, F) | Inhibits COX-2 gene expression (anti-inflammatory). | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely employed to guide the design of more potent molecules. nih.govfrontiersin.org

These models quantify the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule and relate them to its inhibitory activity. For a series of quinazolinone-based Matrix Metalloproteinase-13 (MMP-13) inhibitors, CoMFA and CoMSIA models revealed that the electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of activity. nih.gov Similar studies on quinazolinones as cytotoxic agents against breast cancer cell lines have also been used to build predictive models. nih.gov

For this compound, a QSAR study would involve synthesizing a series of analogues with variations at the C-2, C-6, C-7, and N-3 positions. The analysis of the resulting models would generate contour maps, indicating regions where bulky, electron-withdrawing, or hydrogen-bonding groups would be favorable or unfavorable for activity. This information provides a theoretical framework for the rational design of novel and more potent derivatives. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design Principles

Pharmacophore mapping is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the quinazolinone scaffold, several key pharmacophoric features are consistently identified across different biological targets.

A typical pharmacophore model for a quinazolinone derivative includes:

Hydrogen Bond Acceptors: The carbonyl oxygen at the C-4 position is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors: Depending on the substitution, the N-H group at position 3 (if unsubstituted) or the amino group at C-6 can act as hydrogen bond donors.

Aromatic Rings: The fused benzene and pyrimidine (B1678525) rings provide a hydrophobic core and are capable of π-π stacking interactions.

Computational and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the broader family of quinazolinone derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various quinazolin-4(3H)-one derivatives have been docked against enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) to explore their potential as anticancer agents. Similarly, docking studies have been performed on targets like DNA gyrase for antimicrobial applications. However, specific molecular docking studies detailing the binding interactions of 6-amino-3-isopropylquinazolin-4(3H)-one with specific protein targets are not extensively reported in the reviewed literature.

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations help in understanding the stability of a ligand-protein complex and observing any conformational changes that may occur over time. Studies on quinazolin-4(3H)-one-morpholine hybrids, for example, have utilized MD simulations to assess the stability of the ligand-protein complexes, revealing insights into their potential as inhibitors. While these studies provide a framework for how such analyses could be applied, specific MD simulation data for this compound is not presently available in the surveyed scientific literature.

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The quinazolin-4(3H)-one scaffold has been utilized in virtual screening campaigns to discover novel binders for various targets, including bromodomain-containing protein 9 (BRD9). These approaches have successfully identified new bioactive compounds from large virtual libraries. However, there is no specific mention in the available literature of this compound being identified as a hit or used as a query in such virtual screening efforts.

Bioavailability and Drug-Likeness Prediction (e.g., addressing solubility challenges)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness predictions are crucial for evaluating the pharmaceutical potential of a compound. Various web-based tools and computational models are used to predict properties like solubility, permeability, and potential for oral bioavailability. For the general class of quinazolin-4(3H)-one derivatives, ADME predictions are a common component of research studies, helping to prioritize compounds for further experimental testing. While general ADME properties can be theoretically calculated for any chemical structure, specific, published research detailing the predicted bioavailability, drug-likeness, and any potential solubility challenges for this compound is not found in the current body of scientific literature.

Future Research Directions and Prospects

Rational Design and Synthesis of Next-Generation 6-amino-3-isopropylquinazolin-4(3H)-one Analogues

The advancement of this compound as a therapeutic lead hinges on the rational design and efficient synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Future efforts will move beyond traditional synthesis and screening, embracing computational and combinatorial chemistry.

Computational and Structure-Based Design: By integrating computational chemistry and machine learning, researchers can design and optimize new drug candidates more efficiently. mdpi.com Techniques such as molecular docking can be used to predict the binding affinity of novel this compound derivatives to specific biological targets. researchgate.net For instance, a virtual library of analogues with diverse substitutions at various positions of the quinazolinone core could be screened in silico against known protein targets like kinases or histone deacetylases (HDACs). researchgate.netnih.gov This approach allows for the pre-selection of compounds with the highest predicted activity, streamlining the synthetic process. researchgate.net

Advanced Synthetic Methodologies: The synthesis of quinazolinone derivatives has evolved significantly, with modern methods offering higher yields and greater molecular diversity. mdpi.com Future synthesis of this compound analogues should capitalize on these advancements, including:

Metal-catalyzed reactions: Palladium-catalyzed reactions, for example, enable the efficient one-pot synthesis of complex quinazolinone structures. mdpi.com

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for key synthetic steps. mdpi.com

Combinatorial Chemistry: Creating large libraries of related compounds for high-throughput screening.

These modern synthetic strategies will be crucial for generating a diverse portfolio of next-generation analogues for biological evaluation. oaji.netnih.govjocpr.comresearchgate.netnih.gov

Exploration of Novel Therapeutic Indications and Biological Targets

The quinazolinone scaffold is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.govmdpi.com A key future direction is to systematically screen this compound and its derivatives against a broad panel of biological targets to uncover new therapeutic applications.

Expanding Beyond Known Targets: While many quinazolinones are known to target tyrosine kinases like EGFR and VEGFR-2, future research should explore other potential targets. nih.govmdpi.comdovepress.com Structure-activity relationship (SAR) studies have shown that modifications at positions 2, 3, and 6 of the quinazolinone ring can significantly alter biological activity. nih.govmdpi.com This suggests that the unique 3-isopropyl and 6-amino substitutions of the title compound could confer affinity for novel targets.

Potential Novel Targets and Indications: Based on the activities of related quinazolinones, promising areas for investigation include:

Epigenetic Modulators: Screening for inhibitory activity against enzymes like histone deacetylases (HDACs) or bromodomains, which are implicated in cancer and inflammatory diseases. researchgate.netnih.gov

DNA Repair Pathway Inhibitors: Investigating the potential to inhibit enzymes like poly-(ADP-ribose)-polymerase (PARP), a key target in cancer therapy. nih.gov

Antiviral Agents: Evaluating activity against viral targets, as some quinazolinones have shown potent effects against viruses like SARS-CoV-2. nih.gov

Neurodegenerative Diseases: Exploring targets relevant to conditions like Alzheimer's disease, as some sulfur-substituted quinazolinones have shown potential in this area. mdpi.comresearchgate.net

The following table summarizes potential biological targets for quinazolinone derivatives that warrant investigation for this compound.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Tyrosine Kinases | EGFR, VEGFR-2, HER2, CDK2 | Cancer |

| Epigenetic Enzymes | HDAC6, BRD9 | Cancer, Inflammation |

| DNA Repair Enzymes | PARP-1, PARP-2 | Cancer |

| Other Enzymes | Dihydrofolate reductase (DHFR), Tyrosinase | Cancer, Skin Disorders |

| Viral Proteins | SARS-CoV-2 proteases | Infectious Diseases |

Integration of Advanced Omics Technologies for Mechanistic Elucidation

Understanding the precise mechanism of action is critical for the clinical development of any new drug candidate. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to unravel the complex biological pathways modulated by this compound. frontiersin.orgfrontlinegenomics.com

The integration of these technologies can provide a holistic view of the compound's effects at various biological levels:

Transcriptomics (RNA-seq): Can identify changes in gene expression in cells treated with the compound, revealing which cellular pathways are affected. frontlinegenomics.com

Proteomics: Can be used to identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. researchgate.net

Metabolomics: Analyzes changes in cellular metabolites, providing insights into how the compound alters metabolic pathways. researchgate.net

By combining these multi-omics datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover unexpected therapeutic opportunities. frontiersin.orgresearchgate.net This approach is essential for moving from a promising lead compound to a well-understood clinical candidate.

Development of Targeted Delivery Systems

The therapeutic efficacy of a drug is often limited by its bioavailability, distribution, and potential off-target effects. Developing targeted delivery systems for this compound could significantly enhance its therapeutic index.

Future research in this area should focus on designing and evaluating various drug delivery platforms, such as:

Lipid-based nanocarriers: Liposomes and other lipid nanoparticles can encapsulate the drug, improving its solubility and circulation time while potentially reducing toxicity. researchgate.net

Polymer-drug conjugates: Attaching the compound to a polymer can improve its pharmacokinetic properties.

Antibody-drug conjugates (ADCs): For applications in oncology, conjugating the compound to an antibody that specifically targets cancer cells can ensure that the therapeutic agent is delivered directly to the tumor site, minimizing exposure to healthy tissues.

These advanced delivery systems can overcome many of the traditional challenges in drug development and are a crucial area of future investigation for quinazolinone-based therapeutics.

Collaborative and Interdisciplinary Research Strategies

The journey of a drug from laboratory discovery to clinical application is inherently complex and requires a multifaceted approach. The future development of this compound will depend heavily on fostering collaborative and interdisciplinary research.

This strategy involves bringing together experts from various fields:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues.

Computational Biologists: To perform in silico screening and modeling.

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo biological evaluations and mechanistic studies.

Pharmacokineticists: To study the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Clinicians: To provide insights into unmet medical needs and guide the translational aspects of the research.

Such a multidisciplinary effort, combining novel molecular tools with computational and biological expertise, is essential for efficiently identifying and developing the next generation of quinazolinone-based drugs, including promising candidates like this compound. researchgate.net

常见问题

Q. What factorial design approaches optimize multi-step synthesis?

- Methodological Answer: Implement a 2 factorial design to test variables:

- Factors : Reaction temperature, catalyst loading, solvent polarity.

- Responses : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant factors and interaction effects. For example, a central composite design (CCD) can refine optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。